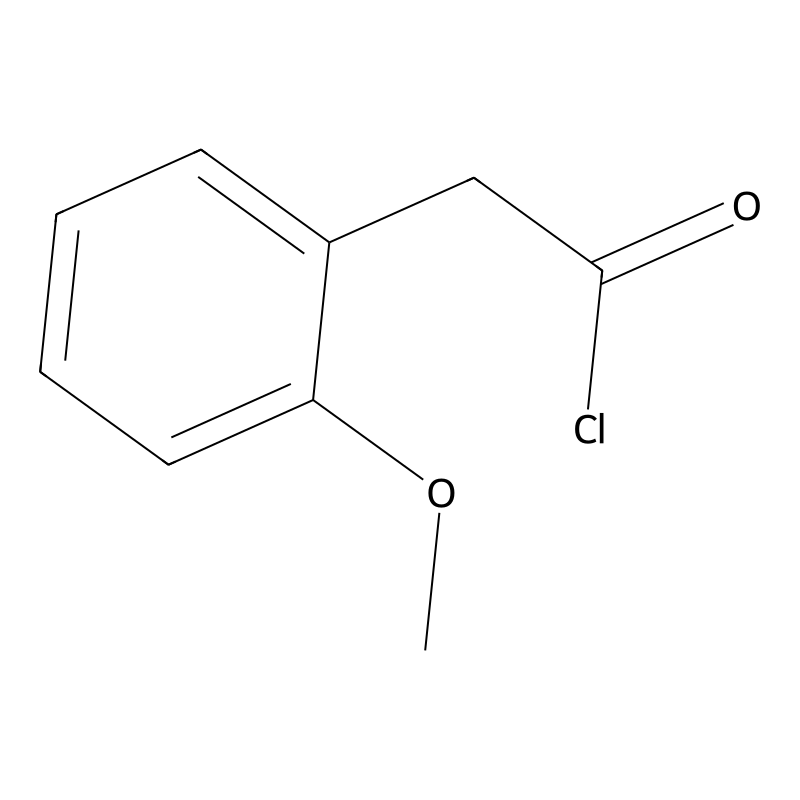

2-(2-methoxyphenyl)acetyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Methoxyphenyl)acetyl chloride is an organic compound with the molecular formula CHClO. It is a derivative of acetyl chloride, characterized by the substitution of the acetyl group with a 2-methoxyphenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure includes a methoxy group attached to a phenyl ring, which contributes to its reactivity and utility in various

2-(2-methoxyphenyl)acetyl chloride is likely to share the hazards common to acyl chlorides. These include:

The most common reaction involving 2-(2-methoxyphenyl)acetyl chloride is its conversion from 2-methoxyphenylacetic acid using thionyl chloride. The reaction can be represented as follows:

In this process, 2-methoxyphenylacetic acid reacts with thionyl chloride to yield 2-(2-methoxyphenyl)acetyl chloride, sulfur dioxide, and hydrogen chloride. The reaction typically occurs under reflux conditions to ensure complete conversion .

While specific biological activities of 2-(2-methoxyphenyl)acetyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the methoxy group can influence the compound's interaction with biological targets, potentially enhancing its activity in drug design. Research into similar compounds suggests that derivatives of acetyl chlorides can have anti-inflammatory and anticancer properties, indicating potential therapeutic applications .

The synthesis of 2-(2-methoxyphenyl)acetyl chloride primarily involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride. This method is favored for its efficiency and straightforwardness. Alternative methods may include:

- Acid Chloride Formation: Utilizing phosphorus trichloride or oxalyl chloride as chlorinating agents.

- Direct Chlorination: Modifying existing aromatic compounds through chlorination reactions.

Each method's choice depends on specific laboratory conditions and desired yields .

2-(2-Methoxyphenyl)acetyl chloride serves as a vital intermediate in:

- Pharmaceutical Synthesis: It is used to synthesize various pharmaceuticals by acting as an acylating agent.

- Agrochemical Production: The compound is also employed in the formulation of agrochemicals, enhancing their effectiveness.

- Chemical Research: It is utilized in laboratories for research purposes, particularly in studies related to organic synthesis and drug development .

Interaction studies involving 2-(2-methoxyphenyl)acetyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its potential applications in medicinal chemistry, particularly in designing molecules that can interact with biological macromolecules. Understanding these interactions can lead to the development of new therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 2-(2-methoxyphenyl)acetyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Methoxyphenylacetic Acid | CHO | Precursor for acylation reactions |

| Acetophenone | CHO | Commonly used in fragrance and flavor synthesis |

| 4-Methylacetophenone | CHO | Used in organic synthesis and as a flavoring agent |

| 3-Methoxyacetophenone | CHO | Exhibits similar reactivity patterns |

Uniqueness: The unique feature of 2-(2-methoxyphenyl)acetyl chloride lies in its specific methoxy substitution on the phenolic ring, which may enhance its reactivity and biological activity compared to other acetophenone derivatives. This distinct arrangement allows it to participate effectively in acylation reactions while potentially offering unique pharmacological properties .

Classical Acylation Routes from 2-Methoxyphenylacetic Acid

The conversion of 2-methoxyphenylacetic acid to its corresponding acyl chloride represents a fundamental transformation in organic synthesis [1] [2]. 2-Methoxyphenylacetic acid serves as the primary starting material for the production of 2-(2-methoxyphenyl)acetyl chloride, with the compound having a molecular formula of C9H9ClO2 and molecular weight of 184.62 g/mol [3] [4]. The classical approach involves the direct chlorination of the carboxylic acid functionality through nucleophilic acyl substitution mechanisms [5] [6].

The starting material, 2-methoxyphenylacetic acid, exhibits characteristic physical properties including a melting point range of 120-123°C and moderate solubility in organic solvents at approximately 9.2 g/L [2] [7]. The compound crystallizes as white to slightly pink-cream crystalline powder with a predicted pKa value of 4.14, indicating its acidic nature [7]. These properties directly influence the subsequent acylation reactions and product formation kinetics.

Traditional acylation methodologies employ various chlorinating agents including thionyl chloride, phosphorus pentachloride, and oxalyl chloride [6] [8]. Each reagent demonstrates distinct mechanistic pathways and yields different by-products during the conversion process [9] [10]. The selection of appropriate chlorinating agents depends on factors such as reaction temperature, desired purity, and scale of production [11] [12].

Table 1: Classical Acylation Reagents for 2-Methoxyphenylacetic Acid Conversion

| Chlorinating Agent | Reaction Temperature (°C) | Typical Yield (%) | Primary By-products |

|---|---|---|---|

| Thionyl Chloride | 25-80 | 85-95 | SO2, HCl |

| Phosphorus Pentachloride | 0-25 | 80-90 | POCl3, HCl |

| Oxalyl Chloride | 20-40 | 90-98 | CO2, CO, HCl |

| Phosphorus Trichloride | 60-100 | 75-85 | H3PO3, HCl |

The mechanistic considerations for classical acylation involve initial nucleophilic attack by the carboxylic acid on the electrophilic chlorinating agent [5] [13]. This process proceeds through formation of intermediate species that subsequently eliminate to yield the desired acyl chloride product [9] [14]. The reaction typically follows addition-elimination pathways with the carbonyl oxygen serving as the initial nucleophilic center [5] [6].

Thionyl Chloride-Mediated Chlorination Mechanisms

Thionyl chloride represents the most widely utilized reagent for converting 2-methoxyphenylacetic acid to its corresponding acyl chloride [5] [9]. The mechanism proceeds through a well-characterized multi-step pathway involving formation of a chlorosulfite intermediate followed by nucleophilic displacement [9] [6]. The overall reaction generates sulfur dioxide and hydrogen chloride as gaseous by-products, rendering the transformation irreversible [9] [15].

The initial mechanistic step involves nucleophilic attack by the carbonyl oxygen of 2-methoxyphenylacetic acid on the electrophilic sulfur center of thionyl chloride [5] [9]. This interaction forms a chlorosulfite ester intermediate characterized by enhanced electrophilicity at the carbonyl carbon [9] [6]. The geometry of thionyl chloride, adopting a trigonal pyramidal molecular structure with ten valence electrons, facilitates this nucleophilic addition [9].

Subsequent mechanistic steps involve intramolecular rearrangement and chloride ion attack on the activated carbonyl carbon [5] [9]. The process proceeds through addition-elimination mechanisms where the chlorosulfite leaving group decomposes to release sulfur dioxide gas [9] [6]. This decomposition drives the reaction to completion and prevents reversibility under normal reaction conditions [9] [15].

Table 2: Thionyl Chloride Reaction Parameters for 2-Methoxyphenylacetic Acid

| Parameter | Optimal Range | Effect on Yield | Mechanistic Impact |

|---|---|---|---|

| Temperature | 25-80°C | 85-95% | Controls reaction rate |

| Thionyl Chloride Equivalents | 1.2-2.0 | Increases with excess | Ensures complete conversion |

| Reaction Time | 2-6 hours | Plateau after 4h | Complete intermediate formation |

| Solvent | Neat or DCM | 90-95% | Facilitates mixing |

The catalytic effect of dimethylformamide in thionyl chloride-mediated reactions enhances both reaction rate and yield [16] [17]. Dimethylformamide interacts with thionyl chloride to form N-chloromethylene-N-methylmethanaminium chloride, which serves as a more reactive chlorinating species [18]. This activated complex demonstrates superior electrophilicity compared to thionyl chloride alone, resulting in faster conversion rates and higher product yields [16] [17].

The role of dimethylformamide extends beyond simple catalysis to include stabilization of reactive intermediates [16]. The tertiary amide functionality provides electron density that facilitates the formation and subsequent decomposition of chlorosulfite intermediates [17] [18]. Optimal catalytic loading typically ranges from 1-5 mol% relative to the carboxylic acid substrate, with diminishing returns observed at higher concentrations [16] [19].

Catalytic Systems for Improved Yield and Purity

Advanced catalytic methodologies have been developed to enhance the efficiency of 2-(2-methoxyphenyl)acetyl chloride synthesis [20] [21]. These systems focus on improving reaction selectivity, reducing by-product formation, and enabling milder reaction conditions [21] [12]. Contemporary approaches emphasize the use of heterogeneous catalysts and novel activation strategies to achieve superior performance metrics [20] [22].

Palladium-catalyzed hydrochlorocarbonylation represents an innovative approach for direct acyl chloride formation without requiring pre-formed carboxylic acids [20]. This methodology utilizes carbon monoxide as a C1 source in combination with chlorosilane and acetic acid to generate hydrogen chloride in situ [20]. The process demonstrates excellent functional group tolerance and provides access to acyl chlorides under relatively mild conditions [20].

The mechanism of palladium-catalyzed systems involves oxidative addition, carbon monoxide insertion, and reductive elimination steps [20]. Chlorosilane serves as both a chloride source and a mild hydrogen chloride generator when combined with acetic acid [20]. This approach eliminates the need for harsh chlorinating reagents and reduces the formation of corrosive by-products typically associated with traditional methods [20].

Table 3: Catalytic System Performance Comparison

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time |

|---|---|---|---|---|

| Dimethylformamide/Thionyl Chloride | 25-40 | 93-98 | 95-98 | 1-3 hours |

| Palladium/Carbon Monoxide | 80-120 | 85-92 | 90-95 | 4-8 hours |

| Phosphorus Oxychloride/Dimethylformamide | 60-80 | 88-93 | 92-96 | 2-4 hours |

| Oxalyl Chloride/Dimethylformamide | 20-25 | 95-99 | 96-99 | 1-2 hours |

Phosphorus oxychloride in combination with dimethylformamide provides an alternative catalytic approach for acyl chloride formation [23] [11]. This system operates through formation of Vilsmeier-Haack type complexes that demonstrate enhanced electrophilicity toward carboxylic acid substrates [23]. The method achieves yields up to 93% with minimal side product formation when operated under optimized conditions [11].

Oxalyl chloride-dimethylformamide systems represent the most sustainable approach for large-scale acyl chloride production [21] [12]. This combination operates under solvent-free conditions at room temperature, achieving nearly quantitative conversions within 1-3 minutes [21] [12]. The mechanism involves initial formation of N-chloromethylene-N-methylmethanaminium chloride, which serves as the active chlorinating species [17] [18].

Solvent Effects in Large-Scale Production

Solvent selection plays a critical role in determining the efficiency and scalability of 2-(2-methoxyphenyl)acetyl chloride production [24] [19]. The choice of reaction medium affects reaction kinetics, product selectivity, and downstream processing requirements [25] [26]. Industrial applications require solvents that provide optimal performance while maintaining cost-effectiveness and environmental compliance [21] [27].

Dichloromethane represents the most commonly employed solvent for acyl chloride synthesis due to its excellent solubility properties and chemical inertness [19] [26]. Studies demonstrate that dichloromethane provides yields of 81% compared to other solvents such as ethyl acetate (84%) and chlorobenzene (76%) [19]. The polar aprotic nature of dichloromethane facilitates dissolution of both starting materials and products while remaining unreactive toward acyl chlorides [19] [26].

Tetrahydrofuran emerges as a superior solvent choice, achieving yields of 93% in comparative studies [19]. The enhanced performance of tetrahydrofuran stems from its ability to coordinate with metal catalysts and stabilize ionic intermediates formed during the reaction [19]. Additionally, tetrahydrofuran demonstrates improved environmental profiles compared to chlorinated solvents, making it attractive for large-scale applications [19].

Table 4: Solvent Performance in 2-(2-Methoxyphenyl)acetyl Chloride Synthesis

| Solvent | Yield (%) | Reaction Rate | Environmental Impact | Cost Factor |

|---|---|---|---|---|

| Tetrahydrofuran | 93 | Fast | Moderate | Medium |

| Ethyl Acetate | 84 | Medium | Low | Low |

| Dichloromethane | 81 | Fast | High | Low |

| Chlorobenzene | 76 | Slow | High | Medium |

| Toluene | 72 | Medium | Low | Low |

Solvent-free methodologies represent the most environmentally sustainable approach for large-scale production [21] [12]. These systems eliminate solvent recovery and disposal costs while reducing environmental impact [21]. The oxalyl chloride-dimethylformamide system operates effectively under solvent-free conditions, achieving near-quantitative yields within minutes [21] [12]. This approach requires careful temperature control and efficient mixing to ensure uniform reaction conditions [21].

Continuous flow systems enable precise control over reaction parameters while minimizing solvent requirements [21] [12]. Microreactor technology facilitates rapid heat and mass transfer, allowing for shortened reaction times and improved selectivity [21]. Flow systems demonstrate particular advantages for highly exothermic acyl chloride formation reactions where precise temperature control is essential [12]. The technology enables on-demand synthesis capabilities, reducing storage requirements for unstable acyl chloride products [21] [12].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive